![molecular formula C13H11N3O3S2 B12462113 4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B12462113.png)
4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide is a complex organic compound that features a furan ring, a thiazole ring, and a benzenesulfonamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Attachment of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate furan derivatives.
Formation of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced by reacting the intermediate compound with benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Aplicaciones Científicas De Investigación
4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Pathways: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide is unique due to its specific combination of a furan ring, a thiazole ring, and a benzenesulfonamide group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H11N3O3S2 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C13H11N3O3S2/c14-21(17,18)10-5-3-9(4-6-10)15-13-16-11(8-20-13)12-2-1-7-19-12/h1-8H,(H,15,16)(H2,14,17,18) |
Clave InChI |
SAQQNCOUXMBUOA-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-oxo-2-(thiophen-2-yl)ethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12462031.png)
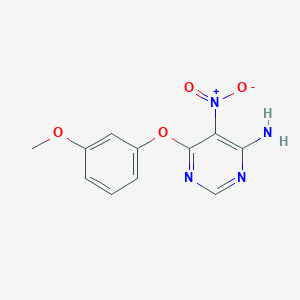
![5-Bromo-2-methyl-[1,3]oxazolo[5,4-B]pyridine](/img/structure/B12462047.png)
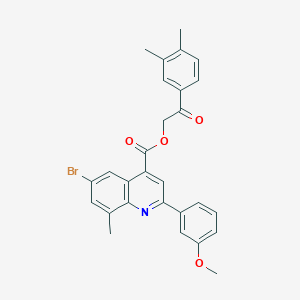
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12462068.png)
![N-[3-(butanoylamino)phenyl]-3,5-diethoxybenzamide](/img/structure/B12462071.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B12462077.png)
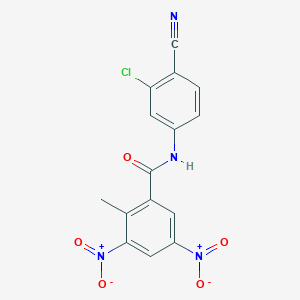
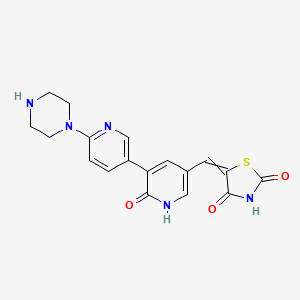
![2-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12462106.png)
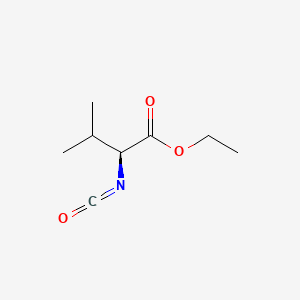
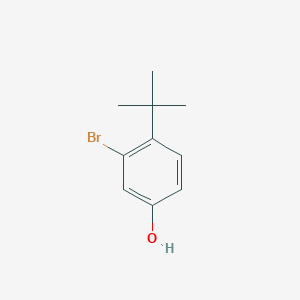
![N'-(3-benzyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)benzohydrazide](/img/structure/B12462123.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B12462130.png)
